Cas no 2948-20-1 (Acetic acid, 2-chloro-,2,3,4,5,6-pentachlorophenyl ester)

2948-20-1 structure
Nome del prodotto:Acetic acid, 2-chloro-,2,3,4,5,6-pentachlorophenyl ester
Acetic acid, 2-chloro-,2,3,4,5,6-pentachlorophenyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Acetic acid, 2-chloro-,2,3,4,5,6-pentachlorophenyl ester
- (2,3,4,5,6-pentachlorophenyl) 2-chloroacetate
- 2,3,4,5,6-Pentachlorophenyl chloroacetate
- AC1L5BOV
- AC1Q3LDI
- AG-K-86380
- AR-1K9842
- Chloressigsaeure-pentachlorphenylester
- Chlor-essigsaeure-pentachlorphenylester
- chloro-acetic acid pentachlorophenyl ester
- CTK4G3384
- NSC8273
- Pentachlorophenyl chloroacetate
- Pentachlorphenyl-chloracetat
- Pentachlorphenyl-monochloracetat
- chloroacetic acid pentachlorophenyl ester
- pentachlorophenol chloroacetate
- 2,3,4,5,6-Pentachlorophenyl chloroacetate #
- 2-Chloroacetic acid 2,3,4,5,6-pentachlorophenyl ester
- NSC-8273
- DTXSID10278576
- 2948-20-1
- SCHEMBL2597460
-
- Inchi: InChI=1S/C8H2Cl6O2/c9-1-2(15)16-8-6(13)4(11)3(10)5(12)7(8)14/h1H2
- Chiave InChI: OCCPWFCBTICIIN-UHFFFAOYSA-N
- Sorrisi: ClCC(OC1C(Cl)=C(Cl)C(Cl)=C(Cl)C=1Cl)=O
Proprietà calcolate
- Massa esatta: 339.81886
- Massa monoisotopica: 339.819
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 16
- Conta legami ruotabili: 3
- Complessità: 247
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 26.3Ų
- XLogP3: 5.4
Proprietà sperimentali
- Densità: 1.729
- Punto di ebollizione: 405.4°C at 760 mmHg
- Punto di infiammabilità: 170.7°C
- Indice di rifrazione: 1.59
- PSA: 26.3
- LogP: 5.09780
Acetic acid, 2-chloro-,2,3,4,5,6-pentachlorophenyl ester Letteratura correlata
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
2948-20-1 (Acetic acid, 2-chloro-,2,3,4,5,6-pentachlorophenyl ester) Prodotti correlati
- 1432680-91-5(2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride)
- 1261887-24-4(2,2'-Bis(trifluoromethyl)biphenyl-4-carbonyl chloride)
- 786684-63-7(tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate)
- 1017778-36-7(3-Ethoxy-2,4-difluorobenzylamine)
- 914208-11-0(6-Methoxy-7H-purine-8-carbaldehyde)
- 2309468-22-0(1H-Azepine-4-methanol, hexahydro-5-hydroxy-, 2,2,2-trifluoroacetate (1:1))
- 2137543-71-4(2-(4-Fluoro-2-nitrophenyl)-4-(propan-2-yl)-1,3-thiazole)
- 2227719-72-2(rac-(1R,2S)-2-2-(propan-2-yloxy)phenylcyclopropan-1-amine)
- 1823323-67-6(3,4-Dichloro-5-(trifluoromethyl)benzyl bromide)
- 412035-20-2((1S,2S)-2-(Prop-2-en-1-yl)aminocyclopentan-1-ol)
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
